molecular formula C4H6N2 B14342189 Pyrazine, 2,3-dihydro- CAS No. 93591-56-1

Pyrazine, 2,3-dihydro-

Cat. No.: B14342189
CAS No.: 93591-56-1
M. Wt: 82.10 g/mol
InChI Key: WUCWFMVYIKMAPG-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dihydro- (C₄H₆N₂) is a partially saturated heterocyclic compound featuring a six-membered ring with two adjacent hydrogenated carbons, reducing its aromaticity compared to fully aromatic pyrazines. This structural modification impacts its physicochemical properties, reactivity, and functional roles.

Properties

CAS No.

93591-56-1

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

2,3-dihydropyrazine

InChI

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-2H,3-4H2

InChI Key

WUCWFMVYIKMAPG-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodine-Mediated Synthesis: One efficient method for synthesizing 2,3-dihydro-pyrazines involves the reaction of 1,2-diketones with ethylenediamine in the presence of a catalytic amount of iodine.

    Cyclization Reactions: Another common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for 2,3-dihydro-pyrazines often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Catalysts: Iodine, palladium on carbon (Pd/C).

Major Products:

    Oxidation Products: Pyrazine derivatives.

    Reduction Products: 2,3-dihydro-pyrazines.

    Substitution Products: Pyrazinium salts.

Scientific Research Applications

Chemistry: 2,3-dihydro-pyrazines are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the preparation of more complex heterocyclic structures .

Biology: These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. They are used in the development of new pharmaceuticals and therapeutic agents .

Medicine: In medicinal chemistry, 2,3-dihydro-pyrazines are explored for their potential as drug candidates. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 2,3-dihydro-pyrazines are used in the production of agrochemicals and as flavoring agents in the food industry .

Mechanism of Action

The mechanism of action of 2,3-dihydro-pyrazines involves their interaction with specific molecular targets and pathways. For example, some pyrazine-containing compounds inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Structure Aromaticity Key Substituents
Pyrazine, 2,3-dihydro- Partially saturated (C2–C3 single bond) Reduced None (parent compound)
Pyrazine (parent) Fully aromatic High None
2,5-Dimethylpyrazine Fully aromatic High Methyl groups at C2 and C5
2,3,5-Trimethyl-6-ethylpyrazine Fully aromatic High Methyl (C2, C3, C5), ethyl (C6)

Electronic Properties :

  • The partial saturation in 2,3-dihydro-pyrazine disrupts conjugation, leading to distinct electronic transitions. For example, its UV-Vis spectrum differs from aromatic pyrazines like pyrazine and 2,6-dimethylpyrazine, which exhibit sharper π→π* transitions .

Key Insights :

  • Dipeptides (e.g., lysine-containing) enhance pyrazine yields compared to free amino acids, favoring substituted derivatives like 2,5-dimethylpyrazine .
  • 2,3-Dihydro-pyrazine forms under milder conditions, likely due to incomplete dehydrogenation during fermentation .

Aroma Profiles and Sensory Contributions

Compound Odor Threshold (ppb) Aroma Characteristics Food Sources
Pyrazine, 2,3-dihydro- Not reported Roasted, nutty Fermented cookies, baked goods
2,5-Dimethylpyrazine ~10–50 Cocoa, roasted nuts Soy sauce, Maotai liquor
Unsubstituted Pyrazine ~60,000 Earthy, musty Heated protein-rich foods

Sensory Interactions :

  • Sub-threshold pyrazines (e.g., 2,3-dihydro-) may synergize with other aroma compounds, enhancing roasted notes in soy sauce and distilled beverages .
  • The dihydro structure likely increases volatility compared to fully aromatic analogs, amplifying its sensory impact even at low concentrations .

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